

Technical Support Center: Regioselective Functionalization of 4-(4-Methoxyphenyl)butan-1-amine

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)butan-1-amine

Cat. No.: B1589629

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Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the regioselective functionalization of **4-(4-methoxyphenyl)butan-1-amine**. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges presented by this versatile bifunctional molecule. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and achieve your desired synthetic outcomes with precision and efficiency.

Introduction: The Challenge of Selectivity

4-(4-Methoxyphenyl)butan-1-amine is a valuable building block, incorporating two key reactive sites: a nucleophilic primary amine and an electron-rich aromatic ring. The primary challenge in its functionalization lies in controlling which site reacts, a concept known as regioselectivity. The amine is a potent nucleophile and base, while the methoxy-activated benzene ring is susceptible to electrophilic attack, primarily at the positions ortho to the methoxy group. This guide provides a structured approach to selectively targeting either functional group while mitigating unwanted side reactions.

Diagram 1: Reactive Sites of the Target Molecule This diagram illustrates the principal reactive sites on **4-(4-methoxyphenyl)butan-1-amine** that are the focus of this guide.

Site B:
Aromatic Ring



Site A:
Primary Amine

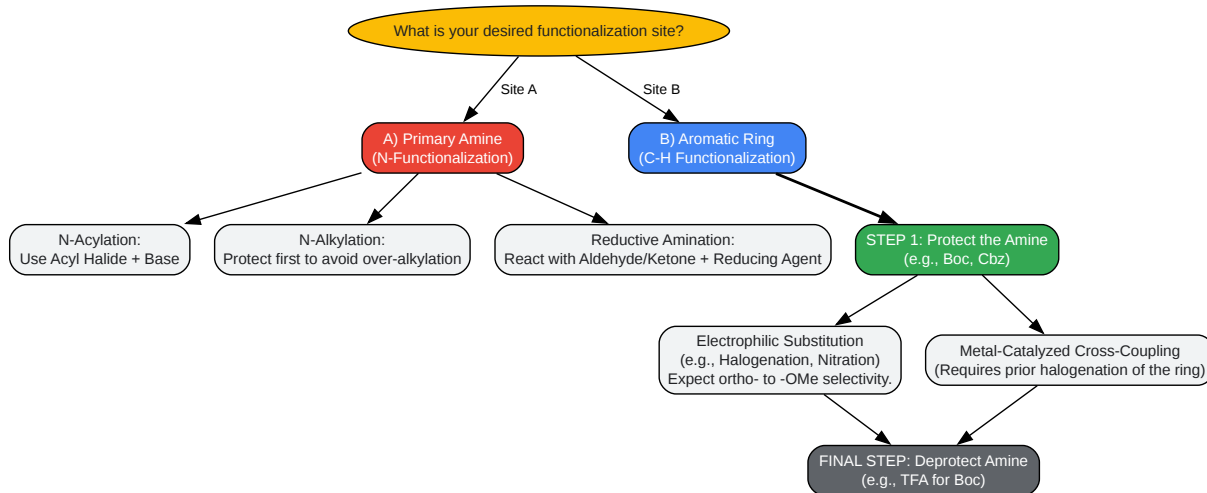


Reactive Sites

Primary Amine (Nucleophilic/Basic)

Aromatic Ring (Ortho positions activated)

4-(4-Methoxyphenyl)butan-1-amine



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